molecular formula C15H17FN2OS B2778062 N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide CAS No. 1465377-04-1

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide

Cat. No.: B2778062
CAS No.: 1465377-04-1
M. Wt: 292.37
InChI Key: USNLSZXWVIWFGU-UHFFFAOYSA-N
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Description

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide (CAS 1465377-04-1) is a chemical compound with a molecular formula of C15H17FN2OS and a molecular weight of 292.37 g/mol . This propanamide derivative features a 4-fluorophenyl group linked to a thiopyran ring system bearing a cyano substituent, as defined by its SMILES string C1(CCC(NC2(C#N)CCSCC2)=O)=CC=C(F)C=C1 . The compound is part of a class of propanamide derivatives that are of significant interest in medicinal chemistry research, particularly in the development of novel Selective Androgen Receptor Degraders (SARDs) and pan-antagonists . These types of compounds are being investigated for their potential to exert broad-scope androgen receptor antagonism and are relevant to the study of castration-resistant and enzalutamide-resistant prostate cancers . Researchers can utilize this compound as a key intermediate or building block in the synthesis and biological evaluation of new therapeutic agents. The predicted density is 1.23±0.1 g/cm³ at 20 °C, and the predicted pKa is 12.40±0.20 . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-3-(4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNLSZXWVIWFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thian-4-yl intermediate, followed by the introduction of the cyanide group and the fluorophenyl group. The final step would involve the formation of the propanamide moiety under specific reaction conditions such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The process might also include purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH would be optimized based on the desired reaction.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide and related propanamide derivatives:

Compound Name Structural Features Biological Target/Activity Key Differentiators
This compound 4-cyanothian ring, 4-fluorophenyl, propanamide backbone Not explicitly stated; inferred receptor modulation based on analogs Unique 4-cyanothian substituent; potential for novel binding interactions
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulphonyl]-2-hydroxy-2-methylpropanamide) Trifluoromethyl, sulphonyl, hydroxy, and methyl groups on propanamide Anti-androgenic activity; androgen receptor antagonist Sulphonyl group enhances hydrophilicity; clinical use in prostate cancer
4-Fluoroisobutyrylfentanyl (4F-iBF) (N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Piperidine ring, phenethyl group, methyl substitution Opioid receptor agonist; analgesic effects Piperidine moiety confers opioid receptor selectivity; high abuse potential
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole and furan heterocycles KPNB1 inhibition; anticancer activity in cell assays Thiazole enhances membrane permeability; furan may modulate metabolic stability
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) Piperazine ring, 4-chlorophenyl, methoxyphenyl Dopamine D4 receptor (D4R) selectivity Piperazine and chlorophenyl groups optimize D4R affinity; lacks fluorophenyl moiety
GLUT4 Inhibitor (N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide) Pyridinyl, methoxyphenyl, and benzyl groups GLUT4 suppression in multiple myeloma cells; modulates glucose transport Pyridinyl group enhances solubility; dual-target mechanism

Key Observations:

Structural Modifications and Target Specificity :

  • The 4-fluorophenyl group is a conserved feature across many analogs, contributing to hydrophobic interactions and metabolic stability. However, substituents on the propanamide backbone dictate target specificity. For example:

  • Bicalutamide ’s sulphonyl and trifluoromethyl groups enable anti-androgenic activity , whereas 4F-iBF ’s piperidine ring directs opioid receptor binding .

Biological Activity Trends: Heterocyclic additions (e.g., thiazole in Compound 31, piperazine in SC211) correlate with improved pharmacokinetic properties or receptor subtype selectivity . GLUT4 inhibitors with pyridinyl or methoxyphenyl groups demonstrate multi-target activity, suggesting that the target compound’s cyanothian moiety could similarly broaden its therapeutic scope .

Clinical and Preclinical Relevance :

  • Bicalutamide and 4F-iBF highlight the duality of propanamide derivatives in both clinical (cancer therapy) and illicit (opioid misuse) contexts .
  • The absence of a sulphonyl or piperidine group in the target compound may reduce off-target effects but could also limit bioavailability compared to these analogs.

Biological Activity

N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C13H12FNO2SC_{13}H_{12}FNO_2S. The compound features a thianyl group and a fluorinated phenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thianyl group and subsequent reactions to introduce the fluorophenyl and propanamide functionalities. Specific methods for synthesizing this compound have been documented in chemical literature, highlighting various synthetic routes that yield the desired compound with good purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research suggests that it may act on pathways involved in cell signaling, potentially influencing processes such as apoptosis and immune response modulation.

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be 15 µM, indicating significant potency.
  • Inflammation Model : In an animal model of arthritis, administration of a thianyl derivative resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Data Summary Table

Parameter Value
Molecular FormulaC13H12FNO2SC_{13}H_{12}FNO_2S
Anticancer IC5015 µM (breast cancer cells)
Anti-inflammatory EffectSignificant reduction in paw swelling
Mechanism of ActionApoptosis induction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Cyanothian-4-YL)-3-(4-fluorophenyl)propanamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyanothiane derivatives and fluorophenyl-propanamide precursors. Key steps include nucleophilic substitution of the cyanothiane moiety and amide coupling using coupling agents like EDCI/HOBt. Reaction parameters such as temperature (optimized at 0–5°C for amide bond formation), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., DMAP) significantly affect yield .**
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.4–0.7 in hexane/EtOAc systems) and purify intermediates using column chromatography with silica gel (60–120 mesh).

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if crystalline; SHELXL refinement ),
  • NMR spectroscopy (¹H/¹³C NMR for verifying fluorophenyl aromatic signals at δ 7.2–7.8 ppm and cyanothiane protons at δ 3.5–4.2 ppm ),
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
    • Stability Note : Assess hygroscopicity and thermal stability via TGA/DSC (decomposition temperature >200°C suggests robustness ).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). Fluorophenyl groups are stable in neutral conditions but may hydrolyze under strong acidic/basic conditions, forming 4-fluorobenzoic acid derivatives .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify binding affinities for receptors like androgen receptors (AR) or cytochrome P450 enzymes. Validate with MD simulations (GROMACS) to assess ligand-receptor stability over 100 ns .
  • Case Study : Structural analogs (e.g., bicalutamide derivatives) show AR antagonism, suggesting similar mechanisms for this compound .

Q. How can researchers resolve contradictory data regarding the compound’s activity in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Optimization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability.
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Structural Analysis : Use cryo-EM or co-crystallization to identify binding site discrepancies .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Modify the cyanothiane group with ester linkages to improve solubility.
  • Nanocarrier Systems : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release.
  • Pharmacokinetic Profiling : Measure Cmax and T½ in rodent models via LC-MS/MS .

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